4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinylidene group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound known for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: A broader class of compounds with diverse applications in medicinal chemistry.
Uniqueness
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one stands out due to its unique hydrazinylidene and hydroxycyclohexa-dienone moieties, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
144407-09-0 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
4-[(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13N5O2/c1-7-5-8(2)15-13-12(7)14(19-17-13)18-16-10-4-3-9(20)6-11(10)21/h3-6,20-21H,1-2H3,(H,15,17,19) |
InChI Key |
OWDBZYYKZOQEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NC3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
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